molecular formula C10H6ClNO3 B2613467 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 3357-00-4

5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid

Cat. No. B2613467
CAS RN: 3357-00-4
M. Wt: 223.61
InChI Key: NOODULVPGVRXRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazoles, such as 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid, often involves palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics . Other methods include the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid consists of a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound also contains a phenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Oxazoles, including 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid, can undergo various chemical reactions. For instance, they can be arylated and alkylated using palladium catalysts . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 5-Phenyl-1,3-oxazole-4-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of drug discovery, oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that future research may focus on developing more efficient and environmentally friendly methods for synthesizing oxazoles, including 5-Chloro-3-phenyl-1,2-oxazole-4-carboxylic acid.

Mechanism of Action

properties

IUPAC Name

5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-9-7(10(13)14)8(12-15-9)6-4-2-1-3-5-6/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOODULVPGVRXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3357-00-4
Record name 5-chloro-3-phenyl-1,2-oxazole-4-carboxylic acid
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